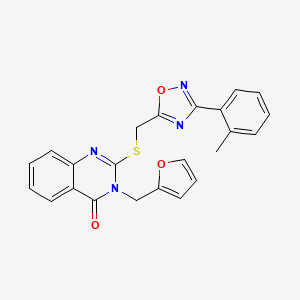

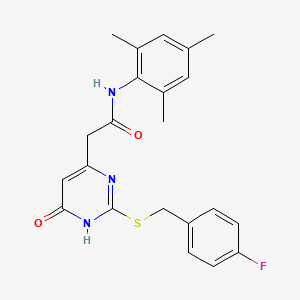

![molecular formula C17H14N4O4S3 B2517275 N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide CAS No. 868976-34-5](/img/structure/B2517275.png)

N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound , N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide, is a complex molecule that likely contains multiple functional groups and heterocyclic structures. While the provided papers do not directly discuss this compound, they do provide insight into similar structures and their biological activities, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds with thiadiazole and thiophene scaffolds has been reported using microwave-assisted methods, which are known for their efficiency and reduced reaction times. For instance, a series of Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized under solvent-free conditions using microwave irradiation . This suggests that a similar approach could potentially be applied to the synthesis of the compound , considering its structural similarities.

Molecular Structure Analysis

The molecular structure of the compound likely includes a thiadiazole ring, a thiophene ring, and a benzo[b][1,4]dioxin moiety. These structures are known to confer important biological properties, such as anticancer activity . The presence of an amino group and a carboxamide group could also imply potential for interaction with biological targets, as these functional groups are often involved in hydrogen bonding and other key interactions within biological systems.

Chemical Reactions Analysis

While the specific chemical reactions of the compound are not detailed in the provided papers, compounds with similar structures have been shown to exhibit reactivity consistent with their functional groups. For example, the Schiff's bases mentioned in the first paper would have been formed through a condensation reaction between an amine and an aldehyde or ketone. The compound may undergo similar reactions due to the presence of reactive functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of heterocyclic rings and various functional groups suggests that the compound could exhibit a range of properties, such as solubility in organic solvents and potential for forming hydrogen bonds. The compound's pharmacokinetic properties, such as absorption, distribution, metabolism, excretion, and toxicity (ADMET), would be important for its potential as a drug candidate. The related compounds in the first paper were predicted to have good oral drug-like behavior , which could be a positive indicator for the compound .

Relevant Case Studies

The papers provided do not include case studies directly related to the compound . However, the anticancer activity of similar compounds was evaluated in vitro against various human cancer cell lines, with some showing promising results . Additionally, a series of thiophene derivatives exhibited antiarrhythmic, serotonin antagonist, and antianxiety activities . These findings suggest that the compound could also possess significant biological activities, warranting further investigation.

Scientific Research Applications

Novel Heterocyclic Compound Synthesis

Research on the synthesis of novel benzodioxin-derived compounds, such as those involving benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, has been explored for their anti-inflammatory and analgesic properties. These compounds show significant COX-2 inhibitory activity, suggesting potential utility in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Antimicrobial and Docking Studies

Compounds derived from similar chemical structures have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of benzodioxaphosphole-tetrazol-thiophene-2-carboxamides have shown promising results in antimicrobial evaluation and docking studies (Talupur et al., 2021).

Bioactive Heterocyclic Derivatives

The synthesis of thiophene derivatives from compounds like 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide has been reported, with studies focusing on their antiarrhythmic, serotonin antagonist, and antianxiety activities. These findings highlight the potential of such compounds in the development of new medications for cardiovascular and mental health disorders (Amr et al., 2010).

Antibacterial Agents

Research on the synthesis of benzothiazolyl substituted pyrazol-5-ones has demonstrated promising antibacterial activity, especially against strains like Staphylococcus aureus and Bacillus subtilis. Such studies underscore the potential application of these compounds in addressing antibiotic resistance (Palkar et al., 2017).

Future Directions

The future directions for research on this compound would likely involve further studies to determine its physical and chemical properties, its biological activity, and its potential uses. This could include testing the compound in various biological assays, studying its interactions with other molecules, and exploring its potential applications in fields such as medicine or materials science .

properties

IUPAC Name |

N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O4S3/c22-14(18-10-3-4-11-12(8-10)25-6-5-24-11)9-27-17-21-20-16(28-17)19-15(23)13-2-1-7-26-13/h1-4,7-8H,5-6,9H2,(H,18,22)(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYIRWCXMYAXGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

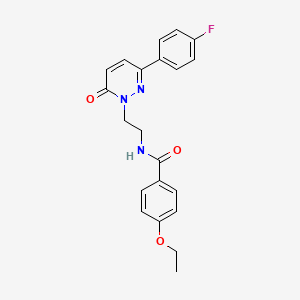

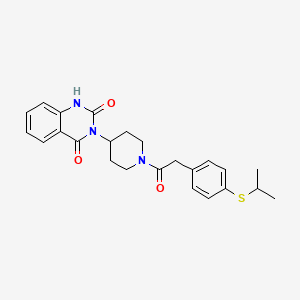

![1,3-dimethyl-7-(3-nitrophenyl)-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2517196.png)

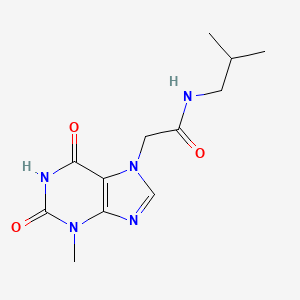

![N~4~-(4-methylphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2517199.png)

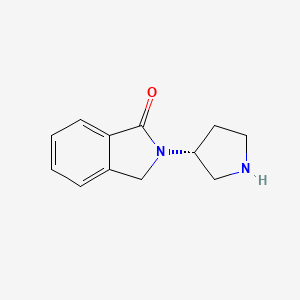

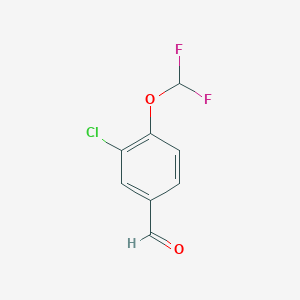

![8-fluoro-2-(2-methylthiazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2517200.png)

![2-chloro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2517204.png)

![4-Chlorothieno[2,3-d]pyrimidine-6-boronic acid](/img/structure/B2517205.png)

![Ethyl 4-(dimethylamino)-3-{[(methoxyimino)methyl]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2517211.png)

![1-phenyl-1H-indole-2,3-dione 3-[N-(4-methylphenyl)hydrazone]](/img/structure/B2517212.png)